Tris-(2-methanethiosulfonylethyl)amine
Overview
Description
Tris-(2-methanethiosulfonylethyl)amine is a biochemical reagent known for its role as a sulfhydryl cross-linking agent. It has the molecular formula C₉H₂₁NO₆S₆ and a molecular weight of 431.66 g/mol . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris-(2-methanethiosulfonylethyl)amine typically involves the reaction of tris(2-aminoethyl)amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the exothermic reaction and volatile reagents.
Chemical Reactions Analysis
Types of Reactions
Tris-(2-methanethiosulfonylethyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced back to the thiol form.
Substitution: The methanesulfonyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can react with the methanesulfonyl groups under mild conditions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are regenerated.
Substitution: Various substituted amines and thiols are formed depending on the nucleophile used.
Scientific Research Applications
Tris-(2-methanethiosulfonylethyl)amine is widely used in scientific research due to its ability to form stable cross-links. Some of its applications include:
Chemistry: Used as a cross-linking agent in polymer chemistry and material science.
Biology: Employed in protein modification and labeling studies.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The primary mechanism of action of Tris-(2-methanethiosulfonylethyl)amine involves the formation of covalent bonds with sulfhydryl groups in proteins and other biomolecules. This cross-linking can stabilize protein structures, modify enzyme activity, and facilitate the formation of protein complexes. The molecular targets include cysteine residues in proteins, and the pathways involved are those related to protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethyl)amine: Another cross-linking agent but with different reactivity and applications.
Tris(2-hydroxyethyl)amine: Used in different contexts, primarily as a buffer in biological systems.
Tris(2-aminoethyl)amine: The precursor to Tris-(2-methanethiosulfonylethyl)amine, used in various synthetic applications.
Uniqueness
This compound is unique due to its specific reactivity with sulfhydryl groups, making it particularly useful in protein chemistry and related fields. Its ability to form stable cross-links under mild conditions sets it apart from other cross-linking agents .
Properties
IUPAC Name |
2-methylsulfonylsulfanyl-N,N-bis(2-methylsulfonylsulfanylethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO6S6/c1-20(11,12)17-7-4-10(5-8-18-21(2,13)14)6-9-19-22(3,15)16/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDALISDKOEUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCN(CCSS(=O)(=O)C)CCSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO6S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343551 | |
Record name | Tris-(2-methanethiosulfonylethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18365-77-0 | |
Record name | Tris-(2-methanethiosulfonylethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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